N-(4-chloro-2-fluorophenyl)-6,8-dimethyl-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a quinoline ring system substituted with various functional groups, including a chloro-fluoro-phenyl group, a pyridinyl group, and a carboxamide group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline ring system and the introduction of the various substituents. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as aniline derivatives and β-ketoesters.
Introduction of Substituents: The chloro-fluoro-phenyl group, pyridinyl group, and carboxamide group are introduced through various substitution reactions.
Final Assembly: The final step involves the coupling of the substituted quinoline intermediate with the appropriate carboxamide precursor under suitable reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.
Coupling Reactions: The pyridinyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery programs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-CHLORO-2-FLUOROPHENYL)CYCLOPROPANECARBOXAMIDE: This compound has a similar chloro-fluoro-phenyl group but differs in the ring system and functional groups.
N-(3-CHLORO-2-METHYLPHENYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE: This compound has a similar phenyl group but differs in the heterocyclic ring and functional groups.
The uniqueness of N-(4-CHLORO-2-FLUOROPHENYL)-6,8-DIMETHYL-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H17ClFN3O |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17ClFN3O/c1-13-8-14(2)22-17(9-13)18(11-21(27-22)15-4-3-7-26-12-15)23(29)28-20-6-5-16(24)10-19(20)25/h3-12H,1-2H3,(H,28,29) |
InChI Key |
NTUUHWWQZPJCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)F)C |
Origin of Product |
United States |
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